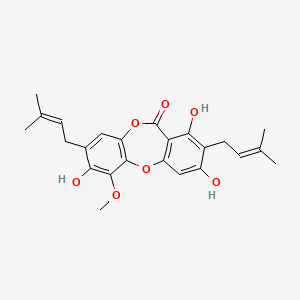
Paucinervin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paucinervin A is a biflavonoid compound isolated from the leaves of Garcinia paucinervis, a plant native to Yunnan and Guangxi Provinces of China . Biflavonoids are a class of polyphenolic compounds known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Paucinervin A involves the extraction of the compound from the leaves of Garcinia paucinervis using various chromatographic methods . The structures of the isolated compounds are determined by spectroscopic analysis, including NMR, MS, IR, and ECD calculations . The specific synthetic routes and reaction conditions for this compound have not been extensively documented in the literature.
Industrial Production Methods
The primary method involves the extraction from natural sources, which may not be scalable for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Paucinervin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions typically occur under mild conditions to preserve the integrity of the biflavonoid structure.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities . These derivatives are often tested for their efficacy in different pharmacological applications.
Applications De Recherche Scientifique
Paucinervin A has shown promise in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of the notable applications include:
Anticancer Activity: This compound exhibits potent growth inhibition against various cancer cell lines, including HepG-2 and PC-3.
Antioxidant Activity: The compound shows moderate antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
Antimicrobial Activity: This compound has demonstrated antimicrobial properties, making it a potential candidate for developing new antibiotics.
Anti-inflammatory Activity: The compound’s anti-inflammatory properties make it useful in treating inflammatory conditions.
Mécanisme D'action
The mechanism of action of Paucinervin A involves its interaction with various molecular targets and pathways . The compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . For example, this compound inhibits the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby exhibiting hypoglycemic effects .
Comparaison Avec Des Composés Similaires
Paucinervin A is unique among biflavonoids due to its specific structural features and biological activities . Similar compounds include other biflavonoids isolated from Garcinia species, such as Paucinervin K and Paucinervin Q . These compounds share some pharmacological properties with this compound but differ in their specific molecular targets and efficacy .
List of Similar Compounds
- Paucinervin K
- Paucinervin Q
- Paucinervin R
- Paucinervin B
Propriétés
IUPAC Name |
2,7,9-trihydroxy-1-methoxy-3,8-bis(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-12(2)6-8-14-10-18-22(23(29-5)20(14)26)30-17-11-16(25)15(9-7-13(3)4)21(27)19(17)24(28)31-18/h6-7,10-11,25-27H,8-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKGIKZOHGKQSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)OC)OC3=C(C(=C(C(=C3)O)CC=C(C)C)O)C(=O)O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

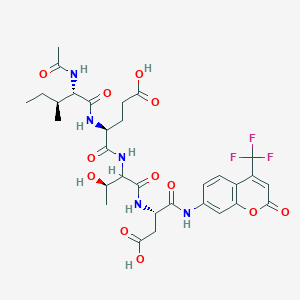
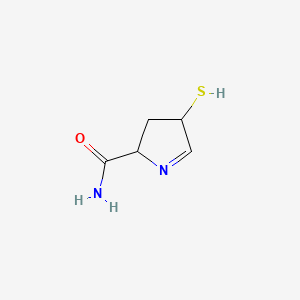
![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)
![3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one](/img/structure/B593329.png)
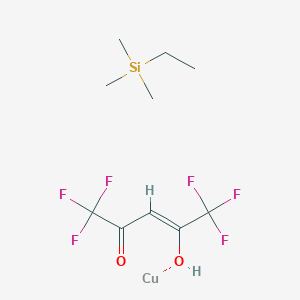
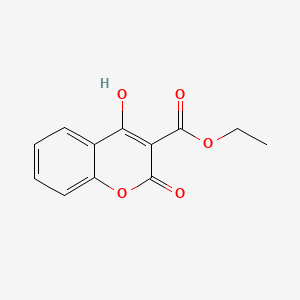
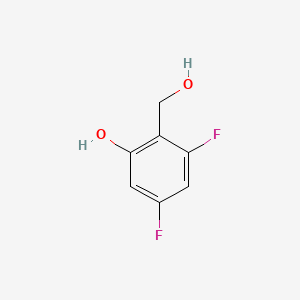
![6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine](/img/structure/B593339.png)
![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

